PARP Inhibitory Activity: 2-Fold Less Potent than 8-Methyl Analog in Head-to-Head Comparison
8-Methoxy-2-methylquinazolinone (compound 15) exhibited an IC50 of 0.78 μM against PARP in permeabilized L1210 murine leukemia cells, which is exactly 2-fold less potent than its 8-methyl counterpart (compound 14, IC50 = 0.39 μM) [1]. This direct, head-to-head comparison demonstrates that replacing the 8-methoxy group with a methyl group enhances potency by a factor of two in this assay system [1].
| Evidence Dimension | PARP enzyme inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.78 μM |
| Comparator Or Baseline | 8-Methyl-2-methylquinazolinone (compound 14), IC50 = 0.39 μM |
| Quantified Difference | 2-fold less potent (0.78 μM vs 0.39 μM) |
| Conditions | Permeabilized L1210 murine leukemia cells; IC50 determination |
Why This Matters
This quantitative difference informs the selection of an appropriate reference compound for SAR studies; researchers seeking an 8-substituted quinazolinone with moderate PARP activity, rather than maximum potency, should procure this specific 8-methoxy analog.
- [1] Griffin RJ, Srinivasan S, Bowman K, Calvert AH, Curtin NJ, Newell DR, Pemberton LC, Golding BT. Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). J Med Chem. 1998;41(26):5247-5256. (Table 1, compounds 14 and 15). View Source
